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Introduction
Hordein, the primary storage protein in barley, is a valuable source of bioactive peptides that

can be released through enzymatic hydrolysis. These peptides exhibit a range of functional

properties, including antioxidant and angiotensin-I-converting enzyme (ACE) inhibitory

activities, making them attractive ingredients for functional foods and pharmaceutical

applications. This document provides detailed protocols for the enzymatic hydrolysis of hordein

and the subsequent evaluation of the functional properties of the resulting hydrolysates.

Data Presentation
Table 1: Functional Properties of Hordein Hydrolysates
Obtained with Different Enzymes
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Enzyme
Degree of
Hydrolysis
(%)

Antioxidant
Activity

ACE
Inhibitory
Activity
(IC50)

Key
Bioactive
Peptides
Identified

Reference(s
)

Alcalase 5.3 - 25.7%

DPPH

scavenging:

48-58% at

0.5 mg/mL;

Fe2+-

chelating: 39-

73% at 1

mg/mL

Not specified Not specified [1]

Flavourzyme 16.4%

DPPH

scavenging:

44-70% at

0.5 mg/mL;

Fe2+-

chelating: 21-

64% at 1

mg/mL

Not specified Not specified [1]

Pepsin Not specified

Increased

antioxidative

and reducing

activities after

digestion

Not specified Not specified [2]

Trypsin Not specified

Increased

antioxidative

and reducing

activities after

digestion

Not specified Not specified [2]

Papain Not specified Not specified
Moderate

activity
Not specified [3]

Orientase Not specified Not specified Strong

activity; QQP:

QQP [3][4]
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40 µM

Pepsin-

Trypsin
Not specified Not specified Not specified

QPYPQ

(antioxidant)
[5]

Experimental Protocols
Hordein Extraction from Barley Flour
This protocol describes a common method for extracting hordein from barley flour.

Materials:

Barley flour

Isopropanol (55% v/v)

2-Mercaptoethanol (optional, as a reducing agent)

Centrifuge

Magnetic stirrer and stir plate

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Rotary evaporator or freeze-dryer

Procedure:

Defatting (Optional but Recommended): To remove lipids, suspend the barley flour in hexane

or a similar non-polar solvent at a 1:5 (w/v) ratio. Stir for 1 hour at room temperature.

Filter the mixture and air-dry the flour to remove residual solvent.

Hordein Extraction: Suspend the defatted barley flour in 55% (v/v) isopropanol at a 1:10

(w/v) ratio. For enhanced extraction of certain hordein fractions, 2-mercaptoethanol can be

added to the isopropanol solution to a final concentration of 1-2% (v/v).

Stir the suspension for 2 hours at room temperature.
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Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the

insoluble material.

Supernatant Collection: Carefully decant and collect the supernatant, which contains the

extracted hordein.

Solvent Removal: Remove the isopropanol from the supernatant using a rotary evaporator at

40°C or by freeze-drying.

The resulting dried powder is the hordein extract. Store at -20°C until further use.

Enzymatic Hydrolysis of Hordein
This protocol provides a general framework for the enzymatic hydrolysis of hordein. Specific

conditions for Alcalase and Flavourzyme are provided as examples.

Materials:

Hordein extract

Proteolytic enzyme (e.g., Alcalase, Flavourzyme)

pH meter

Water bath or incubator with temperature control

Sodium hydroxide (NaOH) solution (0.5 M or 1 M) for pH adjustment

Hydrochloric acid (HCl) solution (0.5 M or 1 M) for pH adjustment

Procedure:

Substrate Preparation: Prepare a hordein solution (e.g., 5% w/v) in deionized water.

pH and Temperature Adjustment: Adjust the pH and temperature of the hordein solution to

the optimal conditions for the chosen enzyme (see Table 2).

Enzyme Addition: Add the enzyme to the hordein solution at a specific enzyme-to-substrate

(E:S) ratio.
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Hydrolysis: Maintain the reaction at the optimal pH and temperature for a predetermined

duration. The pH can be kept constant using a pH-stat by the continuous addition of NaOH.

Enzyme Inactivation: Terminate the hydrolysis by heating the reaction mixture to 90-95°C for

10-15 minutes to denature the enzyme.

Cooling and Centrifugation: Cool the hydrolysate to room temperature and centrifuge at

10,000 x g for 20 minutes to remove any insoluble material.

Supernatant Collection: Collect the supernatant, which is the hordein hydrolysate.

Storage: The hydrolysate can be used immediately or freeze-dried for long-term storage at

-20°C.

Table 2: Recommended Hydrolysis Conditions for Selected Enzymes

Enzyme Optimal pH
Optimal
Temperature (°C)

Recommended E:S
Ratio (% w/w)

Alcalase 8.0 - 8.8 55 - 65 1 - 10%

Flavourzyme 6.5 - 7.0 50 - 55 1 - 2%

Determination of the Degree of Hydrolysis (DH)
The degree of hydrolysis is a key parameter that influences the functional properties of the

hydrolysates. The O-phthaldialdehyde (OPA) method is a commonly used spectrophotometric

assay.

Materials:

Hordein hydrolysate

O-phthaldialdehyde (OPA) reagent

Serine standard solution

Spectrophotometer
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Procedure:

OPA Reagent Preparation: Dissolve 7.62 g of sodium tetraborate decahydrate and 200 mg of

sodium dodecyl sulfate (SDS) in 150 mL of deionized water. Add a solution of 160 mg of OPA

in 4 mL of ethanol. Add 400 µL of β-mercaptoethanol and bring the final volume to 200 mL

with deionized water.

Standard Curve: Prepare a series of serine standard solutions of known concentrations.

Sample Preparation: Dilute the hordein hydrolysate to an appropriate concentration.

Reaction: Add 200 µL of the diluted sample or standard to a microplate well. Add 3 mL of the

OPA reagent and mix thoroughly.

Incubation: Incubate the mixture for 2 minutes at room temperature.

Absorbance Measurement: Measure the absorbance at 340 nm.

Calculation: Calculate the DH using the following formula:

DH (%) = (h / h_total) x 100

Where 'h' is the number of hydrolyzed peptide bonds and 'h_total' is the total number of

peptide bonds per protein equivalent.

Functional Assays
Materials:

Hordein hydrolysate

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

Methanol

Ascorbic acid or Trolox (as a positive control)

Spectrophotometer or microplate reader
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Procedure:

Sample Preparation: Dissolve the freeze-dried hordein hydrolysate in methanol to prepare a

series of concentrations.

Reaction Mixture: In a microplate well or a cuvette, mix 100 µL of the sample solution with

100 µL of the DPPH solution.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm. A blank is prepared with

methanol instead of the sample.

Calculation: Calculate the DPPH radical scavenging activity using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and

A_sample is the absorbance of the reaction mixture with the sample.

Materials:

Hordein hydrolysate

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7

mM)

Potassium persulfate solution (2.45 mM)

Phosphate-buffered saline (PBS), pH 7.4

Ascorbic acid or Trolox (as a positive control)

Spectrophotometer or microplate reader

Procedure:
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ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of the ABTS stock solution

and potassium persulfate solution. Allow the mixture to stand in the dark at room

temperature for 12-16 hours before use.

Working Solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at

734 nm.

Sample Preparation: Dissolve the freeze-dried hordein hydrolysate in PBS to prepare a

series of concentrations.

Reaction Mixture: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution

and mix.

Incubation: Let the mixture stand at room temperature for 6 minutes.

Absorbance Measurement: Measure the absorbance at 734 nm.

Calculation: Calculate the ABTS radical scavenging activity using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the ABTS•+ solution without the sample, and

A_sample is the absorbance of the reaction mixture with the sample.

This protocol is based on the spectrophotometric determination of hippuric acid produced from

the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

Hordein hydrolysate

Angiotensin-I-Converting Enzyme (ACE) from rabbit lung

Hippuryl-L-histidyl-L-leucine (HHL)

Borate buffer (pH 8.3)

Hydrochloric acid (HCl, 1 M)
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Ethyl acetate

Captopril (as a positive control)

Spectrophotometer

Procedure:

Reaction Mixture: Pre-incubate 10 µL of the sample solution (hordein hydrolysate dissolved

in borate buffer) with 10 µL of ACE solution (e.g., 2 mU) at 37°C for 10 minutes.

Substrate Addition: Add 50 µL of HHL solution (e.g., 5 mM in borate buffer) to initiate the

reaction.

Incubation: Incubate the mixture at 37°C for 30-60 minutes.

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

Extraction: Add 1.5 mL of ethyl acetate, vortex for 15 seconds, and centrifuge at 3000 x g for

10 minutes.

Solvent Evaporation: Transfer 1 mL of the upper ethyl acetate layer to a new tube and

evaporate the solvent by heating at 95°C for 10 minutes.

Reconstitution and Measurement: Dissolve the residue (hippuric acid) in 1 mL of deionized

water and measure the absorbance at 228 nm.

Calculation: Calculate the ACE inhibitory activity using the following formula:

Inhibition (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance with buffer instead of the sample, and A_sample is the

absorbance with the sample.

IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of

the ACE activity) is determined by plotting the percentage of inhibition versus the inhibitor

concentration.
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Visualizations
Experimental Workflow for Production and Functional
Analysis of Hordein Hydrolysates
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Caption: Workflow for hordein hydrolysis and functional analysis.
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Derived Peptides
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Caption: Inhibition of the Renin-Angiotensin System by hordein peptides.

Potential Antioxidant Signaling Pathway of Hordein-
Derived Peptides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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